

Structural Analysis of 2-Acetoxy-3'-methylbenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetoxy-3'-methylbenzophenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of **2-Acetoxy-3'-methylbenzophenone**. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of known properties of structurally related molecules and predicted data based on established chemical principles. This guide offers a proposed synthesis pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a hypothetical signaling pathway for further investigation. This information is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

2-Acetoxy-3'-methylbenzophenone is a derivative of benzophenone, a class of compounds with a wide range of applications in organic synthesis, photochemistry, and medicinal chemistry. The introduction of an acetoxy group at the 2-position and a methyl group at the 3'-position of the benzophenone core is expected to modulate its physicochemical and biological properties. This document aims to provide a detailed structural elucidation to facilitate future research and development efforts involving this molecule.

Chemical and Physical Properties

Basic chemical properties for **2-Acetoxy-3'-methylbenzophenone** have been reported by chemical suppliers.

Property	Value	Reference
CAS Number	890098-89-2	[CymitQuimica]
Molecular Formula	C16H14O3	[CymitQuimica]
Molecular Weight	254.28 g/mol	[CymitQuimica]
IUPAC Name	[2-(3-methylbenzoyl)phenyl] acetate	
Synonyms	2-Acetoxy-3'- methylbenzophenone; Methanone, --INVALID-LINK---	
Class	Ester, Ketone	[CymitQuimica]

Proposed Synthesis

A plausible synthetic route for **2-Acetoxy-3'-methylbenzophenone** involves a two-step process starting from 2-hydroxy-3'-methylbenzophenone. The first step is a Friedel-Crafts acylation, followed by an acetylation reaction.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Hydroxy-3'-methylbenzophenone (via Friedel-Crafts Acylation)

This procedure is adapted from the known synthesis of similar hydroxybenzophenones.^{[1][2]}

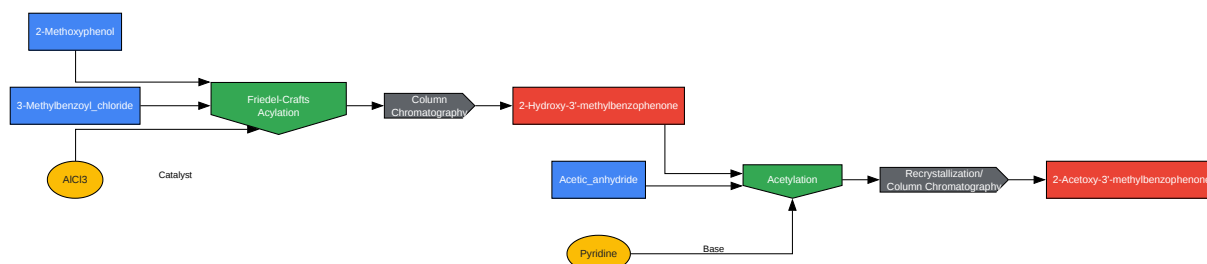
- To a stirred solution of 2-methoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise at 0 °C.
- Slowly add 3-methylbenzoyl chloride (1.1 equivalents) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-hydroxy-3'-methylbenzophenone.

Step 2: Acetylation of 2-Hydroxy-3'-methylbenzophenone

- Dissolve 2-hydroxy-3'-methylbenzophenone (1 equivalent) in a mixture of acetic anhydride (2 equivalents) and pyridine (2 equivalents).
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, pour the reaction mixture into ice-water and stir for 30 minutes.
- Extract the product with ethyl acetate.
- Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **2-Acetoxy-3'-methylbenzophenone**.

Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of **2-Acetoxy-3'-methylbenzophenone**.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including 2-hydroxy-3-methylbenzophenone[3], 3-methylbenzophenone[4][5], and general principles of spectroscopy.

¹H NMR Spectroscopy

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.2	m	8H	Aromatic protons
~2.4	s	3H	-CH ₃ (on benzoyl ring)
~2.2	s	3H	-COCH ₃ (acetoxy group)

¹³C NMR Spectroscopy

Predicted Chemical Shift (δ , ppm)	Assignment
~196	C=O (ketone)
~169	C=O (ester)
~150 - 120	Aromatic carbons
~21	-CH ₃ (on benzoyl ring)
~20	-CH ₃ (acetoxy group)

Infrared (IR) Spectroscopy

Predicted Wavenumber (cm ⁻¹)	Functional Group
~3100 - 3000	Aromatic C-H stretch
~1770	C=O stretch (ester)
~1670	C=O stretch (ketone)
~1600, ~1480	Aromatic C=C stretch
~1200	C-O stretch (ester)

Mass Spectrometry

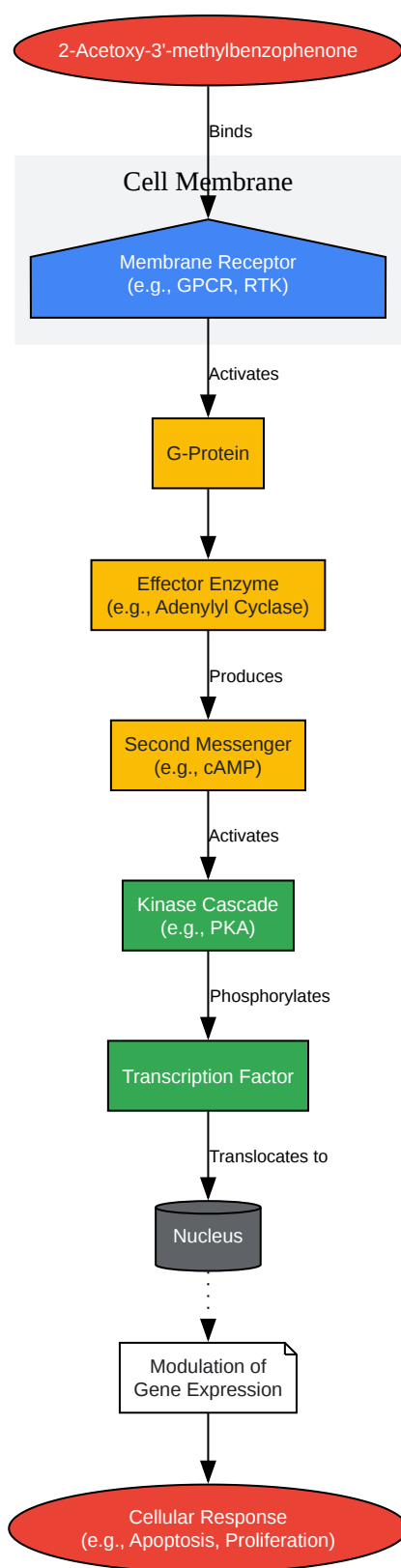
m/z	Assignment
254	[M] ⁺
212	[M - C ₂ H ₂ O] ⁺
119	[C ₇ H ₇ CO] ⁺
91	[C ₇ H ₇] ⁺

Hypothetical Biological Activity and Signaling Pathway

Benzophenone derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural features of **2-Acetoxy-3'-methylbenzophenone** suggest it could be a candidate for investigation in various biological assays.

Disclaimer: The following signaling pathway is purely hypothetical and intended to provide a conceptual framework for potential future research. There is currently no experimental evidence to support the involvement of **2-Acetoxy-3'-methylbenzophenone** in this or any other biological pathway.

Hypothetical Signaling Pathway Diagram



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Caption: Hypothetical G-protein coupled receptor signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the structural aspects of **2-Acetoxy-3'-methylbenzophenone**. While direct experimental data remains scarce, the proposed synthesis and predicted spectroscopic data offer a solid starting point for researchers. The hypothetical biological pathway is intended to stimulate further investigation into the potential therapeutic applications of this and related compounds. As more experimental data becomes available, this guide will be updated to reflect the most current understanding of this molecule.

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